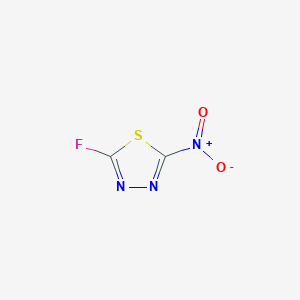
2-Fluoro-5-nitro-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-nitro-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole, followed by nitration using nitric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: 2-Fluoro-5-nitro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-fluoro-5-amino-1,3,4-thiadiazole.
Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-5-nitro-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 2-Fluoro-5-nitro-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication and repair, protein synthesis, and metabolic pathways, ultimately leading to cell death.
相似化合物的比较
- 2-Fluoro-5-nitrophenyl-1,3,4-thiadiazole
- 2-Amino-5-nitro-1,3,4-thiadiazole
- 2-Fluoro-5-amino-1,3,4-thiadiazole
Comparison:
- 2-Fluoro-5-nitrophenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group, which may alter its biological activity and chemical reactivity .
- 2-Amino-5-nitro-1,3,4-thiadiazole: The presence of an amino group instead of a fluorine atom can significantly change its reactivity and potential applications .
- 2-Fluoro-5-amino-1,3,4-thiadiazole: The reduction product of 2-Fluoro-5-nitro-1,3,4-thiadiazole, which may have different biological activities and uses .
This compound stands out due to its unique combination of a nitro and fluorine group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
生物活性
2-Fluoro-5-nitro-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring that includes nitrogen and sulfur atoms. The introduction of a fluorine atom at the second position and a nitro group at the fifth position significantly enhances its chemical reactivity and biological activity. This compound belongs to the thiadiazole class, which is widely recognized for its diverse applications in pharmaceuticals, agriculture, and materials science due to its unique structural properties.
Biological Activity Overview
Research has shown that compounds containing the thiadiazole moiety exhibit significant biological activities, including antimicrobial, anticancer, and antifungal properties. The presence of halogens, particularly fluorine, has been correlated with enhanced antibacterial activity against various bacterial strains.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 25 μg/mL against A. niger and C. albicans .
Anticancer Activity
The anticancer potential of this compound derivatives has been explored extensively. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma), HCT116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds range from 0.74 to 10.0 μg/mL .
| Cell Line | IC50 Value (μg/mL) | Activity |
|---|---|---|
| HCT116 | 3.29 | High |
| H460 | 10 | Moderate |
| MCF-7 | 0.794 | High |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind to enzymes involved in critical pathways such as cell cycle regulation and apoptosis induction in cancer cells .
Case Studies
- Antibacterial Study : A study focused on synthesizing fluorinated thiadiazoles found that compounds with a nitrophenyl substituent exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values indicating strong potential for therapeutic applications .
- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of various thiadiazole derivatives revealed that compounds with specific substitutions at the C-5 position showed enhanced antiproliferative activity against multiple cancer cell lines . Notably, one derivative demonstrated an IC50 value of 1.7 μM against pancreatic cancer cells.
属性
分子式 |
C2FN3O2S |
|---|---|
分子量 |
149.11 g/mol |
IUPAC 名称 |
2-fluoro-5-nitro-1,3,4-thiadiazole |
InChI |
InChI=1S/C2FN3O2S/c3-1-4-5-2(9-1)6(7)8 |
InChI 键 |
YJUGLFVTEIQWCW-UHFFFAOYSA-N |
规范 SMILES |
C1(=NN=C(S1)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















